molecular formula C3H7Cl2NO2 B555686 (S)-2-Amino-3-chloropropanoic acid hydrochloride CAS No. 51887-88-8

(S)-2-Amino-3-chloropropanoic acid hydrochloride

Cat. No. B555686
CAS RN: 51887-88-8
M. Wt: 160 g/mol
InChI Key: IENJPSDBNBGIEL-HSHFZTNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-Amino-3-chloropropanoic acid hydrochloride” likely refers to a compound that contains an amino group (-NH2), a chloro group (-Cl), and a carboxylic acid group (-COOH). The “S” denotes the stereochemistry of the molecule, indicating that it is the “left-handed” version of the molecule . The hydrochloride refers to the presence of a hydrochloric acid moiety, which can affect the compound’s solubility and stability .


Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-chloropropanoic acid hydrochloride” would likely include a backbone of three carbon atoms, with the functional groups (amino, chloro, and carboxylic acid) attached at specific positions. The “S” configuration indicates the spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Amino-3-chloropropanoic acid hydrochloride” would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups could make the compound soluble in water .

Scientific Research Applications

  • pH Control : Hydrochloric acid is used for regulating the acidity (pH) of solutions . It is used to control the pH of pharmaceutical products, foods, and drinking water . In various industrial processes, HCl is instrumental in adjusting pH levels to meet specific requirements, ensuring the efficiency and effectiveness of water-dependent operations .

  • Neutralizing Waste Streams : Hydrochloric acid is also used for neutralizing waste streams that contain alkaline substances .

  • Chemical Industry : In the chemical industry, HCl is used in the production of a myriad of products including plastics, dyes, and pharmaceuticals .

  • Food Industry : In the food industry, it’s used as a food additive and in the production of gelatin .

  • Digestive Systems : It is a component of the gastric acid in the digestive systems of most animal species, including humans .

  • Laboratory Reagent and Industrial Chemical : Hydrochloric acid is an important laboratory reagent and industrial chemical .

Future Directions

The future directions for research on “(S)-2-Amino-3-chloropropanoic acid hydrochloride” could include exploring its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

(2S)-2-amino-3-chloropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENJPSDBNBGIEL-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474817
Record name 3-Chloro-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-chloropropanoic acid hydrochloride

CAS RN

51887-88-8
Record name 3-Chloro-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Chloro-D-alanine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-chloropropanoic acid hydrochloride
Reactant of Route 2
(S)-2-Amino-3-chloropropanoic acid hydrochloride
Reactant of Route 3
(S)-2-Amino-3-chloropropanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-2-Amino-3-chloropropanoic acid hydrochloride
Reactant of Route 5
(S)-2-Amino-3-chloropropanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-2-Amino-3-chloropropanoic acid hydrochloride

Citations

For This Compound
3
Citations
T Shiraiwa, M Kubo, M Watanabe… - Bioscience …, 1998 - Taylor & Francis
Electrophilic additions of DL- and L-Cys to propenoic acid afforded (RS)- and (R)-2-amino-3-(2-carboxyethylthio)propanoic acids [(RS)- and (R)-ACE], respectively. (RS)-ACE was found …
Number of citations: 11 www.tandfonline.com
OR PreferentialCrystallization - scholar.archive.org
of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Page 1 Japan Society for Bioscience, Biotechnology, and Agrochemistry NII-Electronic Library Service JapanSociety for Bioscience, …
Number of citations: 0 scholar.archive.org
PA Levkin, VY Torbeev, DA Lenev… - Topics in …, 2006 - Wiley Online Library
2. Formation of Racemic Conglomerate versus Racemic Compound Depending on Counter Ions, Central Metal Atoms, Ligands 3. Formation of Racemic Conglomerate versus Racemic …
Number of citations: 28 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.